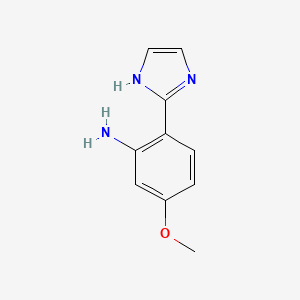
2-(1H-imidazol-2-yl)-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the imidazole ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) and nucleophilic reagents (e.g., amines, thiols); reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE has a wide range of applications in scientific research:
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities. It can also serve as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-IMIDAZOL-2-YL)ETHANOL: Another imidazole derivative with different functional groups, used in various chemical and biological applications.
2-(1H-IMIDAZOL-2-YL)PYRIDINE: A compound with a pyridine ring, known for its coordination chemistry and potential therapeutic applications.
Uniqueness
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)-5-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) |
Clave InChI |
YGYIWOIDXXEHIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
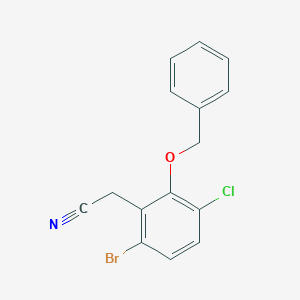
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
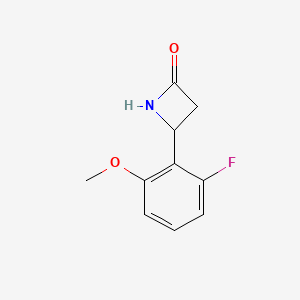
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)

carboxamide](/img/structure/B15243455.png)
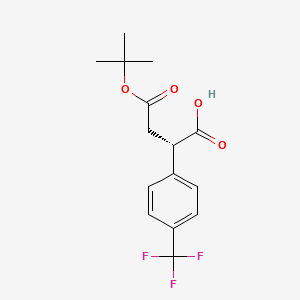
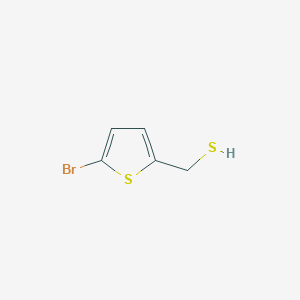
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
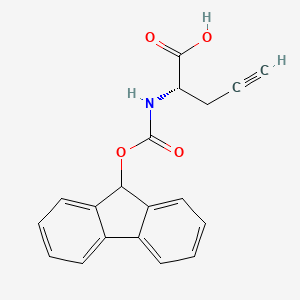
![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)

